molecular formula C18H23F2N5O2 B4372439 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4372439
M. Wt: 379.4 g/mol
InChI Key: OSUGMTAFJZSOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or unsaturated ketones . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as a biochemical probe to study cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine scaffold.

    Indiplon: Another sedative agent with a related structure.

    Ocinaplon: An anxiolytic agent with a similar core structure.

Uniqueness

What sets 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl and morpholinyl groups, in particular, contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(1-morpholin-4-ylpropan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O2/c1-11(10-24-4-6-27-7-5-24)21-18(26)14-9-16-22-13(12-2-3-12)8-15(17(19)20)25(16)23-14/h8-9,11-12,17H,2-7,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUGMTAFJZSOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4CC4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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